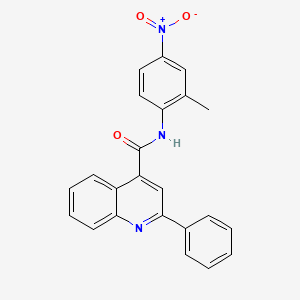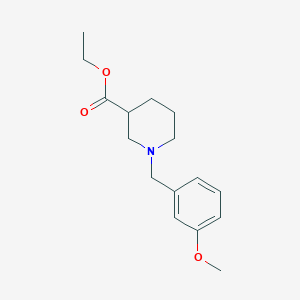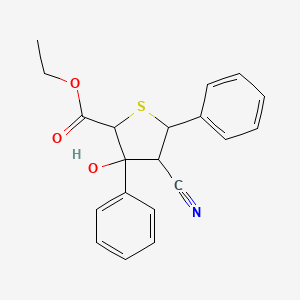![molecular formula C25H22O2S B5139794 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone, also known as TBHQ, is a synthetic antioxidant that is widely used in the food industry. It is a white crystalline powder that is soluble in water and organic solvents. TBHQ is used to prevent the oxidation of fats and oils in food products, which can cause rancidity and spoilage. In addition to its use in the food industry, TBHQ has also been studied for its potential therapeutic properties.
Wirkmechanismus
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone acts as an antioxidant by donating hydrogen atoms to free radicals, which neutralizes their damaging effects. 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone also activates several enzymes that are involved in antioxidant defense mechanisms within cells.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can help prevent a variety of diseases. 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone has also been shown to have anti-inflammatory properties, which may make it useful in treating conditions such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone is widely used in lab experiments due to its antioxidant properties. It is relatively inexpensive and easy to obtain, and it has a long shelf life. However, 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone can also have negative effects on some experimental systems, particularly those involving lipid metabolism. In addition, 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone can interfere with the activity of some enzymes, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone. One area of interest is its potential use as a therapeutic agent for a variety of diseases, including cancer and inflammation. Another area of interest is the development of new synthetic antioxidants that are more effective than 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone. Finally, there is ongoing research into the safety of 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone and its potential effects on human health.
Synthesemethoden
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone is synthesized by reacting 4-tert-butylphenol with 2-methyl-1,4-benzoquinone in the presence of a sulfur-containing catalyst. The reaction produces 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone as the main product, along with some byproducts.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone has also been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)sulfanyl-4-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O2S/c1-15-9-14-20(28-17-12-10-16(11-13-17)25(2,3)4)22-21(15)23(26)18-7-5-6-8-19(18)24(22)27/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRFHSCHHOZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)SC3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenyl)sulfanyl]-4-methylanthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)

![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5139780.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
